In-Depth Technical Guide: The Mechanism of Action of JNJ10191584 on the Histamine H4 Receptor
In-Depth Technical Guide: The Mechanism of Action of JNJ10191584 on the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ10191584, also known as VUF6002, is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] Its expression profile implicates the H4 receptor as a key player in inflammatory and immune responses, making it an attractive therapeutic target for a variety of disorders such as allergic rhinitis, asthma, and atopic dermatitis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of JNJ10191584, detailing its pharmacological properties, its impact on H4 receptor-mediated signaling pathways, and the experimental protocols used for its characterization.
Core Pharmacological Profile of JNJ10191584
JNJ10191584 is characterized as a high-affinity, selective antagonist of the human H4 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, histamine, to the H4 receptor, thereby inhibiting its downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of JNJ10191584.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |
| H4 | JNJ10191584 | K_i_ | 26 | Human | [5][6] |
| H3 | JNJ10191584 | K_i_ | 14100 | Human | [5][6] |
This table clearly demonstrates the high affinity and selectivity of JNJ10191584 for the H4 receptor over the H3 receptor, with a selectivity of over 540-fold.[5][6]
Table 2: Functional Antagonist Activity
| Assay | Cell Type | Parameter | Value (nM) | Species | Reference |
| Eosinophil Chemotaxis | Eosinophils | IC_50_ | 530 | Not Specified | [5][6] |
| Mast Cell Chemotaxis | Mast Cells | IC_50_ | 138 | Not Specified | [5][6] |
This table highlights the functional consequence of H4 receptor antagonism by JNJ10191584, demonstrating its ability to inhibit key inflammatory cell migratory responses.
H4 Receptor Signaling and Modulation by JNJ10191584
The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca²⁺), and recruitment of β-arrestin. JNJ10191584, as an antagonist, blocks these histamine-induced events.
Signaling Pathway Diagram
The following diagram illustrates the canonical H4 receptor signaling pathway and the point of intervention by JNJ10191584.
Caption: H4R signaling cascade and the antagonistic action of JNJ10191584.
While JNJ10191584 is classified as a "silent antagonist," it is noteworthy that a structurally similar H4 receptor antagonist, JNJ7777120, has been shown to exhibit biased agonism, recruiting β-arrestin without activating G-proteins.[7][8] Further investigation is required to determine if JNJ10191584 shares this property.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize JNJ10191584.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (K_i_) of JNJ10191584 for the H4 receptor.
Protocol Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Methodology:
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Membrane Preparation: Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
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Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]histamine) and a range of concentrations of the unlabeled competitor, JNJ10191584.
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Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
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Filtration: The reaction mixture is rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
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Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JNJ10191584 that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of JNJ10191584 to inhibit the directed migration of immune cells towards a chemoattractant.
Protocol Workflow:
Caption: Workflow for the chemotaxis assay.
Detailed Methodology:
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Cell Preparation: Eosinophils are isolated from human peripheral blood, or mast cells are cultured from bone marrow precursors.
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Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of JNJ10191584 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
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Assay Setup: A chemoattractant, such as histamine, is added to the lower wells of a multi-well plate containing inserts with a porous membrane (e.g., Transwell®).
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Cell Migration: The pre-incubated cells are added to the upper chamber of the inserts. The plate is then incubated for a period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂ to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.
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Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.
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Data Analysis: The percentage of inhibition of chemotaxis at each concentration of JNJ10191584 is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
JNJ10191584 is a well-characterized, potent, and selective antagonist of the histamine H4 receptor. Its mechanism of action involves the competitive blockade of histamine binding, leading to the inhibition of Gi/o-mediated signaling pathways. This results in the attenuation of key inflammatory responses, most notably the chemotaxis of eosinophils and mast cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating the role of the H4 receptor in health and disease and exploring the therapeutic potential of its antagonists. Further studies to elucidate the potential for biased agonism at the H4 receptor by JNJ10191584 would provide a more complete understanding of its molecular pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of multiple histamine H₄ receptor compound classes uncovers Gαi protein- and β-arrestin2-biased ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
